
1,2-Diphenylethylamine
Overview
Description
1,2-Diphenylethylamine (C₁₄H₁₅N; molecular weight: 197.28 g/mol) is a secondary amine featuring two phenyl groups attached to adjacent carbons in an ethylamine backbone . Its structural flexibility allows for diverse pharmacological activities, including NMDA receptor antagonism, bronchodilation, and analgesic effects . The compound serves as a precursor for synthesizing psychoactive substances such as diphenidine (1-(1,2-diphenylethyl)piperidine) and methoxyphenidine (2-MXP) . Its enantiomers, (S)- and (R)-1,2-diphenylethylamine, exhibit stereoselective differences in NMDA receptor binding, influencing their neuropharmacological profiles .
Preparation Methods
Reductive Amination of 2-Phenylacetophenone
One of the most common and direct synthetic routes to 1,2-Diphenylethylamine is the reductive amination of 2-phenylacetophenone using ammonia and hydrogen gas in the presence of a catalyst such as Raney nickel.
Reaction Overview :
2-Phenylacetophenone + NH₃ + H₂ → this compound (catalyzed by Raney Ni)-
- Straightforward conversion from readily available ketone.
- Can be performed under mild hydrogenation conditions.
- Potential for scale-up.
Research Findings :
This method allows for the preparation of racemic this compound and has been optimized for yield and purity. Enantiomeric purity can be further improved by subsequent kinetic resolution.
Grignard Reaction via N-Benzylidenemethylamine Intermediate
Another well-documented synthetic route involves the condensation of benzaldehyde with methylamine to form N-benzylidenemethylamine, followed by reaction with benzylmagnesium chloride (a Grignard reagent) to yield N-methyl-1,2-diphenylethylamine.
-
- Benzaldehyde + Methylamine → N-benzylidenemethylamine
- N-benzylidenemethylamine + Benzylmagnesium chloride → N-methyl-1,2-diphenylethylamine
Yield and Purity :
The yield for this method varies, but it is generally moderate. The reaction requires careful control of Grignard reagent addition and anhydrous conditions.Notes :
This method is more suited for producing methylated derivatives of this compound rather than the primary amine itself.
Leuckart Reaction from Deoxybenzoin
The Leuckart reaction is a classical method for preparing amines from ketones using formamide or ammonium formate derivatives.
Procedure :
Deoxybenzoin is reacted with methylammonium formate to produce N-methyl-1,2-diphenylethylamine.Yield :
Reported yields are relatively low (~8%), indicating this method is less efficient compared to others.-
- Simplicity of reagents.
- Avoids use of metal catalysts.
-
- Low yield limits practical applications.
- Longer reaction times and harsher conditions.
Enzymatic Kinetic Resolution for Enantiomeric Enrichment
To obtain enantiomerically enriched this compound, engineered amine transaminases have been employed.
Method :
Use of Cv-ATA L59A/F88A variant transaminase in phosphate buffer with 20% DMSO, converting racemic amine to enantiomerically enriched (R)- or (S)-forms.-
- Achieves >99% enantiomeric excess (ee) at 100 mM substrate concentration.
- Enzyme engineering allows for high substrate loading and improved solubility of hydrophobic substrates.
Applications :
This method is critical for producing chiral amines for asymmetric synthesis and pharmaceutical applications.
Synthesis via SN2 Reaction for Ligand Preparation
For specialized applications, such as ligand synthesis in organometallic chemistry, this compound derivatives are prepared via nucleophilic substitution (SN2) reactions.
Example :
Reaction of N-methylimidazole with chiral sulfamidate to produce enantiopure NHC-CHPh-CHPh-NH2 ligands.Relevance :
This method is more specialized and used for preparing functionalized derivatives rather than bulk this compound.
Comparative Data Table of Preparation Methods
Method | Starting Materials | Catalyst/Reagents | Yield (%) | Enantiomeric Purity | Notes |
---|---|---|---|---|---|
Reductive Amination | 2-Phenylacetophenone, NH₃, H₂ | Raney Ni | Moderate to High | Racemic (can be resolved) | Scalable, direct synthesis |
Grignard Reaction | Benzaldehyde, Methylamine, Benzylmagnesium chloride | Grignard reagent | Moderate | Racemic | Produces methylated amine derivatives |
Leuckart Reaction | Deoxybenzoin, Methylammonium formate | None (thermal) | ~8 | Racemic | Classical method, low yield |
Enzymatic Kinetic Resolution | Racemic this compound | Engineered transaminase | High (conversion dependent) | >99% ee | Produces enantiomerically pure amines |
SN2 Reaction for Ligand Synthesis | N-methylimidazole, chiral sulfamidate | Base (Li or K bis(trimethylsilyl)amide) | High | Enantiopure | Specialized for ligand synthesis |
Analytical and Process Notes
Enantiomeric Purity Assessment :
Chiral HPLC on polysaccharide-based columns (e.g., Chiralpak IA) and GC/IR techniques are standard for determining enantiomeric excess and distinguishing structural isomers.Spectroscopic Characterization :
- ¹H and ¹³C NMR confirm structural integrity and substitution patterns.
- Mass spectrometry (HR-ESI-MS) differentiates isomers and confirms molecular weight.
- X-ray crystallography elucidates absolute stereochemistry in coordination complexes.
Process Optimization : Enzyme engineering and solvent system optimization (e.g., addition of DMSO) enhance substrate solubility and enzyme activity for biocatalytic methods.
Chemical Reactions Analysis
1,2-Diphenylethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1,2-Diphenylethylamine derivatives are primarily known for their pharmacological activities. Notably, compounds derived from this structure have been investigated for their potential as psychoactive substances and anesthetics.
- Psychoactive Properties : Research indicates that derivatives such as ephenidine and diphenidine act as potent N-methyl-D-aspartate receptor antagonists. These substances have been linked to significant risks of psychic and somatic complications when abused . A retrospective study on the abuse of these compounds highlighted 18 cases with varying degrees of severity in complications, underscoring the need for careful monitoring and further research into their safety profiles .
- Designer Drugs : this compound has been synthesized into various designer drugs. Studies have shown that metabolites of lefetamine (N,N-dimethyl-1,2-diphenylethylamine) can be detected in urine using advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies focus on the metabolism and detectability of these compounds in clinical settings .
Organic Synthesis Applications
This compound serves as a crucial building block in organic synthesis. Its derivatives are utilized in creating complex molecules relevant to pharmaceuticals and natural products.
- Aminobenzylation Reactions : A notable method involves the one-pot aminobenzylation of aldehydes using toluene derivatives, producing a variety of 1,2-diarylethylamine derivatives with yields ranging from 56% to 98% . This process facilitates the rapid generation of amines that can be further transformed into other functionalized compounds.
- Functionalized N-Heterocyclic Carbenes : The compound has also been utilized to create N-heterocyclic carbenes (NHCs), which are valuable in catalysis. These carbenes can form transition metal complexes that exhibit asymmetric catalytic properties, enhancing the efficiency of various chemical reactions .
Materials Science Applications
The unique properties of this compound derivatives extend into materials science, particularly in the development of novel materials with specific functionalities.
- Chiral Reagents : The compound is recognized for its role as a chiral reagent in asymmetric synthesis. Its derivatives can facilitate enantioselective reactions, making them essential in producing pharmaceuticals with desired stereochemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,2-diphenylethylamine and its derivatives involves interactions with various molecular targets. For example, some derivatives act as partial agonists at opioid receptors, while others inhibit the reuptake of neurotransmitters like dopamine and norepinephrine . These interactions modulate signaling pathways and result in the observed biological effects.
Comparison with Similar Compounds
Structural and Pharmacodynamic Comparisons
2.1.1. NMDA Receptor Antagonists
1,2-Diphenylethylamine derivatives are notable for their uncompetitive NMDA receptor antagonism, a property shared with dissociative anesthetics like ketamine and phencyclidine (PCP). Key analogs include:
Key Findings :
- Substituent Position Matters : Para-substituted analogs (e.g., 4-MXP, Ki = 8100 nM) show drastically reduced NMDA affinity compared to ortho-substituted isomers (e.g., 2-MXP) .
- Stereochemistry : (S)-1,2-diphenylethylamine exhibits higher NMDA receptor affinity than the (R)-enantiomer, a trend mirrored in diphenidine derivatives .
2.1.2. Opioid Analogs
The this compound scaffold also underpins synthetic opioids like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine), which binds to μ-opioid receptors. Unlike NMDA antagonists, MT-45 is associated with respiratory depression and fatalities .
Metabolic and Toxicological Profiles
Key Findings :
Biological Activity
1,2-Diphenylethylamine (DPEA) is a compound belonging to the class of 1,2-diarylethylamines, which are known for their diverse pharmacological activities. This article explores the biological activity of DPEA, focusing on its mechanisms of action, pharmacological effects, and case studies that highlight its clinical implications.
This compound exhibits several mechanisms of action primarily through its interaction with neurotransmitter systems:
- N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism : DPEA acts as a selective antagonist at NMDARs. This interaction is crucial for its potential therapeutic applications, particularly in neuroprotection and treatment of neurodegenerative diseases. Studies have shown that DPEA can inhibit excitotoxicity mediated by glutamate, similar to other known NMDAR antagonists like ketamine and diphenidine .
- Monoamine Transporter Inhibition : DPEA has been reported to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine. This inhibition contributes to its antidepressant-like effects and may enhance mood and cognitive function .
- Opioid Receptor Interaction : Some derivatives of DPEA have shown potential as analgesics by interacting with opioid receptors, suggesting a dual mechanism involving both glutamatergic and opioidergic systems .
Pharmacological Effects
The pharmacological profile of DPEA includes various effects that are significant for both therapeutic and recreational contexts:
- Neuroprotective Effects : Research indicates that DPEA may offer neuroprotective benefits in conditions such as stroke and cardiac arrest by blocking excitotoxic pathways .
- Dissociative Effects : As a dissociative agent, DPEA can induce altered states of consciousness, which may lead to its misuse as a recreational drug. Its effects have been compared to those of ketamine and phencyclidine (PCP), with reports of significant psychoactive properties .
- Case Studies : Several case studies have documented the adverse effects associated with DPEA use. For instance, one report described a patient presenting with severe agitation and hyperthermia after using a substance containing methoxyphenidine, a derivative closely related to DPEA. The clinical manifestations included acute liver injury and rhabdomyolysis .
Research Findings
Recent studies have expanded our understanding of the biological activity of DPEA:
- In Vitro Studies : Laboratory experiments using rat hippocampal slices demonstrated that DPEA effectively blocks NMDAR-mediated excitatory postsynaptic potentials (EPSPs), confirming its role as an NMDAR antagonist .
- Clinical Implications : A retrospective analysis of cases involving ephenidine, diphenidine, and methoxphenidine highlighted the potential for serious complications arising from their use. The findings suggest that while these compounds may provide therapeutic benefits in controlled settings, they also carry risks when misused .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,2-diphenylethylamine, and how can its enantiomeric purity be assessed?
- Synthesis : this compound is typically synthesized via reductive amination of 2-phenylacetophenone using ammonia and hydrogen gas in the presence of a catalyst (e.g., Raney nickel). Alternatively, kinetic resolution using engineered amine transaminases (e.g., Cv-ATA L59A/F88A variant) can produce enantiomerically enriched (R)- or (S)-forms .
- Purity Assessment : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) or gas chromatography coupled with infrared spectroscopy (GC/IR) are standard methods. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Primary Techniques :
- NMR : ¹H and ¹³C NMR confirm molecular structure and substituent positions (e.g., phenyl vs. benzyl groups).
- Mass Spectrometry (HR-ESI-MS) : Determines molecular weight and fragmentation patterns, distinguishing isomers like 1,2- vs. 2,2-diphenylethylamine derivatives .
- X-ray Crystallography : Resolves absolute stereochemistry in coordination complexes (e.g., copper(II) complexes with this compound ligands) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high substrate loading?
- Methodology :
- Enzyme Engineering : Use substrate walking and rational design to modify amine transaminases (e.g., introducing L59A/F88A mutations in Cv-ATA) to accommodate bulky substituents. This variant achieves >99% enantiomeric excess (ee) at 100 mM substrate concentration .
- Solvent Optimization : The L59A/F88A variant shows enhanced activity in 20% DMSO, improving solubility of hydrophobic substrates .
Q. What experimental approaches differentiate structural isomers of diphenylethylamine-based NMDA receptor antagonists?
- Analytical Workflow :
- GC/IR with Solid-Phase Extraction : Isomer differentiation (e.g., 1,2-DEP vs. 2,2-DEP) relies on unique IR absorption bands for phenyl group orientation .
- Pharmacological Assays : Competitive binding studies using radiolabeled MK-801 in rat cortical membranes quantify NMDA receptor affinity. For example, this compound exhibits Ki values in the micromolar range .
Q. How do coordination complexes of this compound inform its stereoelectronic properties?
- Case Study : In trans-bis(succinimidato)-bis(this compound)copper(II), square-planar geometry is confirmed via X-ray crystallography. Magnetic susceptibility measurements (1.82 BM) indicate one unpaired electron, suggesting a d⁹ configuration. Hydrogen bonding networks (N–H⋯O) stabilize the crystal lattice .
Q. Methodological Considerations
Q. What strategies resolve contradictions in NMDA receptor binding data for this compound derivatives?
- Troubleshooting :
- Receptor Source Variability : Use standardized membrane preparations (e.g., rat cortex vs. HEK293-expressed human GluN1/GluN2B subunits).
- Enantiomer-Specific Effects : Test (R)- and (S)-enantiomers separately, as their receptor affinities may differ by orders of magnitude .
Q. How to design a kinetic resolution experiment for this compound using engineered transaminases?
- Protocol :
Substrate Preparation : Prepare racemic this compound (5–100 mM) in phosphate buffer (pH 7.0) with 20% DMSO.
Enzyme Reaction : Add Cv-ATA L59A/F88A variant and pyruvate (amino acceptor). Monitor conversion via HPLC.
Termination : Halt reaction at 50% conversion to maximize ee of remaining (R)-enantiomer .
Properties
IUPAC Name |
1,2-diphenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGNTMERRTPLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871350 | |
Record name | 1,2-Diphenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25611-78-3 | |
Record name | 1,2-Diphenylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25611-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, alpha-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025611783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diphenylethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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